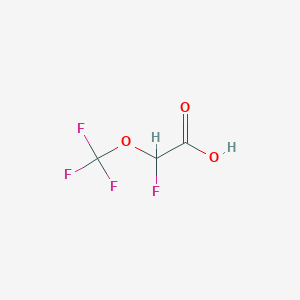

2-Fluoro-2-(trifluoromethoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-2-(trifluoromethoxy)acetic acid is a chemical compound with the molecular formula C3H2F4O3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C3H2F4O3 . The average mass is 180.030 Da and the monoisotopic mass is 179.984589 Da .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.03 .科学的研究の応用

Fluorographic Detection in Biochemical Research

One application involves the optimization of fluorographic procedures using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), which presents technical advantages such as no need to pre-fix proteins in gels, allowing the use of either agarose or acrylamide gels. This method is highlighted for its simplicity, sensitivity, and efficiency, making it a valuable alternative in biochemical analysis (Skinner & Griswold, 1983).

Safety Assessment for Use in Food Contact Materials

The safety assessment of fluoroacetic acid derivatives for use in food contact materials has been addressed. Specifically, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, was evaluated and found to have no safety concern for consumers if used under specified conditions, highlighting the importance of evaluating the safety profiles of chemical compounds in consumer products (Flavourings, 2014).

Fluorinated Acetic Acids in Organic Synthesis

Fluoroacetic acid and its derivatives, including trifluoroacetic acid, are significant in organic synthesis, where they undergo reactions typical of acetic acid. Their utility spans from being solvents for proteins and polyesters to serving as precursors in the synthesis of various organic compounds. The electron-withdrawing nature of the fluorine atoms imparts unique reactivity and physical properties to these compounds, underscoring their importance in chemical synthesis (Elliott, 2000).

Photoredox Catalysis for Fluoromethylation

Photoredox catalysis using fluorinated acetic acids has emerged as a powerful tool for the fluoromethylation of carbon-carbon multiple bonds, illustrating the role of these compounds in facilitating novel chemical transformations. This technology enables efficient and selective radical fluoromethylation, expanding the toolkit available for the synthesis of organofluorine compounds, which are of significant interest in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Environmental Analysis of Fluorinated Acids

The development of analytical methods for the detection of fluorinated acids, including trifluoroacetic acid, in environmental samples highlights the relevance of fluoroacetic acid derivatives in environmental science. These methods are crucial for understanding the distribution and impact of fluorinated compounds in the environment, informing both regulatory policies and environmental protection efforts (Ellis et al., 2000).

Safety and Hazards

特性

IUPAC Name |

2-fluoro-2-(trifluoromethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O3/c4-1(2(8)9)10-3(5,6)7/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGIQVEXYDMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)

![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)

![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)

![6-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2687598.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2687599.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2687602.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2687606.png)